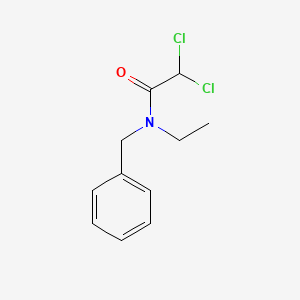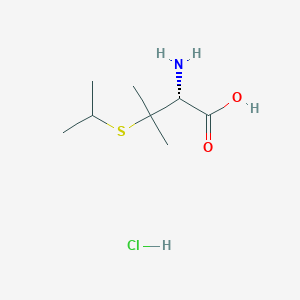
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include an amino group, a methyl group, and a propan-2-ylsulfanyl group attached to a butanoic acid backbone. The hydrochloride form is often used to enhance the compound’s stability and solubility in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylbutanoic acid and propan-2-ylthiol.
Formation of the Sulfanyl Group: The propan-2-ylthiol is introduced to the 2-amino-3-methylbutanoic acid through a nucleophilic substitution reaction, forming the sulfanyl group.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification is typically achieved through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfanyl derivatives.
Substitution: Amides, other amino derivatives.
Applications De Recherche Scientifique
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but its structural features suggest it may modulate enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Similar in structure but with a hydroxy group instead of a sulfanyl group.
(2R)-2-amino-3-methylbutanoic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the propan-2-ylsulfanyl group in (2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride makes it unique compared to its analogs. This group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
49801-38-9 |
|---|---|
Formule moléculaire |
C8H18ClNO2S |
Poids moléculaire |
227.75 g/mol |
Nom IUPAC |
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-5(2)12-8(3,4)6(9)7(10)11;/h5-6H,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1 |
Clé InChI |
WZQKOKQYMXAAIX-FYZOBXCZSA-N |
SMILES isomérique |
CC(C)SC(C)(C)[C@@H](C(=O)O)N.Cl |
SMILES canonique |
CC(C)SC(C)(C)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


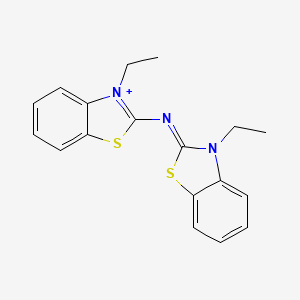

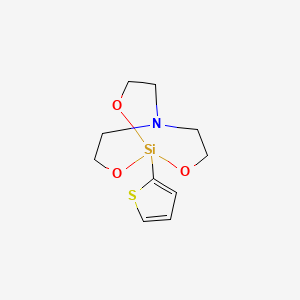

![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
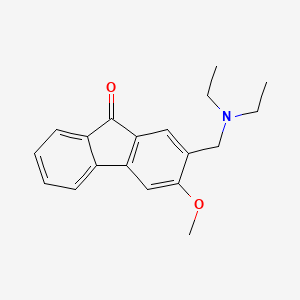

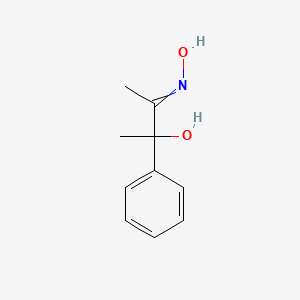
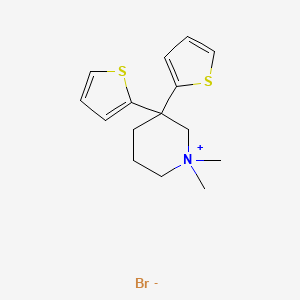
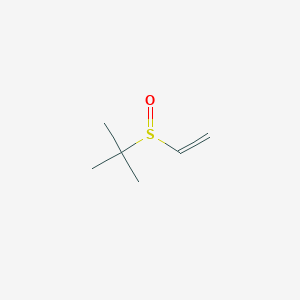
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)


